1,2-Bis(octyloxy)benzene

描述

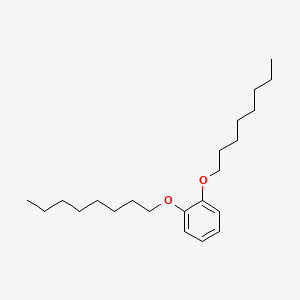

Contextualization within Organic Chemistry and Advanced Materials Science

1,2-Bis(octyloxy)benzene, a derivative of benzene (B151609), is an organic molecule that has garnered significant interest in the fields of organic chemistry and advanced materials science. chemspider.com Structurally, it consists of a central benzene ring to which two octyloxy groups (–O(CH₂)₇CH₃) are attached at adjacent positions. chemspider.comscbt.com This arrangement makes it a key intermediate and building block for the synthesis of more complex, functional molecules. d-nb.infomdpi.com Its utility is particularly noted in the development of organic semiconductors, polymers, and liquid crystals. d-nb.infolookchem.comsmolecule.comsigmaaldrich.com The presence of both a rigid aromatic core and flexible alkyl chains allows for the precise tuning of the electronic, optical, and structural properties of materials derived from it. rsc.org For instance, it has been used as a starting material for creating diarylmethanofullerene derivatives for organic solar cells and as a component in the synthesis of polymers for organic electronics. d-nb.infosigmaaldrich.com

Significance of Long Alkyl Chains in Molecular Engineering for Functional Materials

The two long octyloxy chains are not merely passive substituents; they are critical to the functionality of materials derived from this compound. In molecular engineering, such long alkyl chains are instrumental in controlling the physical properties and self-assembly behavior of molecules. tandfonline.commdpi.com

The primary roles of these alkyl chains include:

Solubility and Processability : The long, nonpolar alkyl chains enhance the solubility of the molecule in common organic solvents. d-nb.infolookchem.com This improved solubility is crucial for solution-based processing techniques used to fabricate thin films for electronic devices. rsc.org

Self-Assembly and Ordering : The flexible alkyl chains drive the self-organization of molecules through van der Waals interactions. tandfonline.comnih.gov This can lead to the formation of highly ordered supramolecular structures, such as columnar phases in discotic liquid crystals. acs.orgresearchgate.net In these arrangements, the aromatic cores can stack, facilitating charge transport, which is a desirable property for organic semiconductors. researchgate.net

Morphology Control : By adjusting the length and branching of alkyl chains, researchers can fine-tune the balance between intermolecular π–π stacking of the aromatic cores and the van der Waals interactions of the alkyl chains. rsc.orgtandfonline.com This control over molecular packing is essential for optimizing the performance of organic electronic devices like solar cells and field-effect transistors. rsc.org The chains can form "brush-like" structures on surfaces, creating nonpolar layers that influence interfacial properties. mdpi.com

The interplay between the rigid aromatic part and the flexible alkyl chains allows for the creation of materials that are both electronically active and possess the necessary physical properties for practical applications. tandfonline.com

Overview of this compound as a Foundational Building Block in Polymer and Supramolecular Chemistry

This compound serves as a fundamental building block in both polymer and supramolecular chemistry, primarily due to its ability to be chemically modified into larger, functional systems.

In polymer chemistry , it is a precursor for monomers used in polymerization reactions. For example, it can be functionalized and then polymerized to create conjugated polymers. rsc.org These polymers, incorporating the bis(octyloxy)benzene unit, are investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). d-nb.inforesearchgate.net The octyloxy side chains ensure that the resulting polymers are soluble enough to be processed into the thin films required for these devices, while the aromatic backbone provides the necessary electronic properties. d-nb.inforsc.org

In supramolecular chemistry , this compound is a key component in the design of discotic (disc-shaped) liquid crystals. acs.org Molecules derived from this compound can self-assemble into columnar structures where the flat aromatic cores stack on top of each other, surrounded by a sea of liquid-like alkyl chains. researchgate.net This ordered, one-dimensional arrangement is highly effective for charge transport, making these materials promising for use as organic wires or in sensors. researchgate.net The synthesis of complex molecules like hexasubstituted triphenylenes, which are well-known discotic mesogens, often starts from precursors like this compound. researchgate.net

Interactive Data Tables

Physicochemical Properties of this compound

This table summarizes key experimental and predicted properties of the compound. epa.gov

| Property | Value | Unit |

| Molecular Formula | C₂₂H₃₈O₂ | - |

| Molecular Weight | 334.54 | g/mol |

| CAS Number | 4956-41-6 | - |

| Melting Point | 33.2 | °C |

| Boiling Point | 364 | °C |

| Density | 0.863 | g/cm³ |

| Water Solubility | 1.52e-5 | g/L |

| LogKow (Octanol-Water) | 9.06 | - |

| Index of Refraction (n20/D) | 1.4840 | - |

Applications of this compound as a Synthetic Precursor

This table highlights examples of complex functional materials synthesized using this compound as a starting material or intermediate.

| Synthesized Compound/Material Class | Application Area | Reference |

| 1,2-Bis(3,4-bis(octyloxy)phenyl)ethane-1,2-dione | Precursor for quinoxaline-thiophene based polymers for photovoltaics | rsc.org |

| Diarylmethanofullerene Derivatives | Electron-acceptor materials for organic solar cells | d-nb.info |

| Tetraphenylbenzene-based Discotic Molecules | Electric-field switchable liquid crystals | unizar.es |

| Poly(acyl methane)-b-poly(phenylene ethynylene) Copolymers | Chiral self-assemblies with circularly polarized luminescence | rsc.org |

| Substituted Phthalocyanines | Discotic liquid crystals for optoelectronics | researchgate.net |

| Imine Derivatives for TiO₂ Complexes | Organic photodiodes and photovoltaic devices | researchgate.net |

Structure

2D Structure

属性

IUPAC Name |

1,2-dioctoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-3-5-7-9-11-15-19-23-21-17-13-14-18-22(21)24-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLUIKNPCILERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369291 | |

| Record name | 1,2-Bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4956-41-6 | |

| Record name | 1,2-Bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Bis Octyloxy Benzene and Its Derivatives

Optimized Alkylation Routes for 1,2-Bis(octyloxy)benzene

The primary route for synthesizing this compound is through the O-alkylation of a dihydroxybenzene precursor. Optimization of this process involves careful selection of reagents, stoichiometry, and reaction conditions to maximize efficiency and product purity.

The most common and straightforward method for preparing this compound is the Williamson ether synthesis. orgchemres.orgfrancis-press.com This reaction involves the dialkylation of pyrocatechol (B87986) (catechol) with an appropriate octyl halide. whiterose.ac.ukkfupm.edu.sa The mechanism proceeds via a nucleophilic substitution (SN2) pathway, where the phenoxide ions, generated by deprotonating the hydroxyl groups of pyrocatechol, act as nucleophiles and attack the electrophilic carbon of the alkyl halide. masterorganicchemistry.comorganicchemistrytutor.com This method is highly versatile and has been successfully employed in numerous syntheses to produce this compound, which is often used as an intermediate for more complex structures like substituted benzothiadiazoles or phthalocyanines. whiterose.ac.ukarkat-usa.org

Effective synthesis relies on the strategic selection of reagents.

Phenol Precursor : Pyrocatechol (1,2-dihydroxybenzene) is the standard starting material. whiterose.ac.ukwhiterose.ac.uk

Alkylating Agent : 1-bromooctane (B94149) is frequently used as the alkylating agent. whiterose.ac.ukkfupm.edu.sawhiterose.ac.uk As a primary alkyl halide, it is ideal for the SN2 reaction, minimizing the potential for the competing E2 elimination reaction that can occur with secondary or tertiary halides. masterorganicchemistry.comlibretexts.org

Base : A base is required to deprotonate the hydroxyl groups of pyrocatechol to form the more nucleophilic phenoxide ions. masterorganicchemistry.com While strong bases like sodium hydride can be used, a milder base such as anhydrous potassium carbonate (K₂CO₃) is often sufficient and commonly employed. metu.edu.trwhiterose.ac.ukkfupm.edu.sawhiterose.ac.uk

Stoichiometry : To ensure complete dialkylation, the alkylating agent and base are typically used in excess relative to the pyrocatechol. For instance, a molar ratio of 1:3 for catechol to 1-bromooctane and 1:4 for catechol to K₂CO₃ has been documented to drive the reaction to completion. kfupm.edu.sa

The choice of solvent and the reaction temperature are critical parameters for achieving high yields. Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free and reactive. masterorganicchemistry.com

Solvents : Dry dimethylformamide (DMF) is a commonly reported solvent for this transformation, providing a suitable medium for the reaction. kfupm.edu.sawhiterose.ac.ukmetu.edu.tr

Temperature : The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. Temperatures around 80°C are frequently utilized. kfupm.edu.sa In some procedures for similar dialkoxybenzenes, temperatures as high as 120°C have been used, particularly when a phase transfer catalyst is also included. arkat-usa.org

Through careful optimization of these conditions, high isolated yields of this compound have been achieved, with some studies reporting yields of 86%. metu.edu.tr

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyrocatechol | 1-bromooctane | K₂CO₃ | DMF | - | 86 | metu.edu.tr |

| Pyrocatechol | 1-bromooctane | K₂CO₃ | DMF | 80 | - | kfupm.edu.sa |

| Pyrocatechol | 1-bromooctane | K₂CO₃ | Dry DMF | - | - | whiterose.ac.uk |

| Pyrocatechol | 1-bromododecane | K₂CO₃ | - | 120 | 70 | arkat-usa.org |

Regioselective Functionalization Strategies

Once synthesized, the this compound ring can be further modified through regioselective reactions to install various functional groups. The electron-donating nature of the two alkoxy groups directs electrophiles primarily to the 4- and 5-positions of the benzene (B151609) ring.

Halogenation of the aromatic ring provides a versatile handle for subsequent carbon-carbon bond-forming reactions.

Halogenation : The introduction of bromine atoms onto the this compound ring can be achieved via electrophilic aromatic substitution. For example, the reaction of a 1,2-dialkoxybenzene with molecular bromine in a solvent like dichloromethane (B109758) can yield the 1,2-dibromo-4,5-dialkoxybenzene derivative. arkat-usa.org

Cross-Coupling Reactions : The resulting aryl halides are valuable intermediates for palladium-catalyzed cross-coupling reactions. The Stille cross-coupling reaction, for instance, has been used to couple these brominated derivatives with organostannane reagents, such as stannylated thiophenes. metu.edu.trwhiterose.ac.uk This strategy is a key step in building larger conjugated systems and polymers used in organic solar cell applications. metu.edu.trwhiterose.ac.uk

The introduction of nitrogen-containing functional groups is another important transformation.

Nitration : Electrophilic nitration of this compound, typically using a mixture of nitric acid and a stronger acid like sulfuric acid or fuming nitric acid, leads to the formation of 1,2-dinitro-4,5-bis(octyloxy)benzene. metu.edu.trwhiterose.ac.uk The presence of the first electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution, necessitating harsh reaction conditions for the second nitration step. researchgate.net

Reduction : The resulting dinitro compound can be readily reduced to the corresponding amine derivative, 4,5-bis(octyloxy)benzene-1,2-diamine. whiterose.ac.uk Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in an acidic medium or hydrazine (B178648) hydrate (B1144303) with a catalyst. whiterose.ac.ukkfupm.edu.sa These diamine derivatives are crucial building blocks for the synthesis of heterocyclic systems like phenazines or quinoxalines.

| Derivative Name | Functionalization Reaction | Reagents | Reference |

| 1,2-Dibromo-4,5-bis(octyloxy)benzene | Bromination | Br₂ in CH₂Cl₂ | arkat-usa.org |

| 1,2-Dinitro-4,5-bis(octyloxy)benzene | Nitration | Nitric acid, Fuming nitric acid | whiterose.ac.uk |

| 4,5-Bis(octyloxy)benzene-1,2-diamine | Reduction | Tin(II) chloride (SnCl₂) | whiterose.ac.uk |

Bromomethylation for Further Polymerization Intermediates

The introduction of bromomethyl (–CH₂Br) groups onto the aromatic ring of this compound is a critical step in producing monomers for various polymerization reactions, particularly for the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV) derivatives. These polymers are of significant interest for applications in organic electronics. kjhil.comrsc.org The bromomethyl groups serve as highly reactive sites for subsequent coupling reactions.

The bromomethylation of dialkoxybenzenes is a well-established electrophilic aromatic substitution reaction. While much of the documented research focuses on the 1,4-isomer, the principles are applicable to this compound. The reaction typically involves treating the aromatic compound with a source of formaldehyde, such as paraformaldehyde, and hydrogen bromide. scispace.commdpi.com A common solvent and reagent system is a solution of HBr in glacial acetic acid. scispace.comiipseries.org An alternative method involves using a combination of paraformaldehyde, sodium bromide, and sulfuric acid. rsc.orgiipseries.org The reactivity of the aromatic ring is enhanced by the electron-donating nature of the two octyloxy groups, which direct the substitution to the available positions on the benzene ring. For 1,2-dialkoxybenzenes, the reaction sites are the 4- and 5-positions, which are more electron-rich and less sterically hindered than the 3- and 6-positions. garph.co.uk

The resulting bis(bromomethyl) derivative is a key precursor for several polymerization methods. For instance, in the Gilch polymerization route to synthesize PPV, the bromomethyl groups are eliminated in the presence of a strong base, such as potassium tert-butoxide, to form a reactive quinodimethane intermediate that subsequently polymerizes. nih.gov This method is valued for its ability to produce high molecular weight polymers economically. beilstein-journals.org The bromomethylated intermediates can also be used in other coupling reactions, such as Wittig-type or Horner-Wadsworth-Emmons reactions, by first converting them into phosphonium (B103445) salts or phosphonate (B1237965) esters. mdpi.comresearchgate.net

The table below summarizes typical conditions and reagents used for the bromomethylation of related dialkoxybenzene compounds, which are analogous to the synthesis of bromomethylated this compound.

| Reagent System | Aromatic Substrate Example | Reaction Conditions | Product Application | Reference |

| Paraformaldehyde, HBr, Acetic Acid | 1,4-bis(octyloxy)benzene | Reflux for 24 hours | PPV Synthesis Precursor | mdpi.com |

| Paraformaldehyde, NaBr, H₂SO₄ | Dibenzo-18-crown-6 | - | Functionalized Crown Ether | rsc.org |

| N-Bromosuccinimide (NBS), AIBN | 1,4-Phenylenediacetic acid diester | 60-80 °C in Chloroform (B151607) or Acetonitrile | Poly(p-xylylene) Precursor | uhasselt.be |

| HBr in Acetic Acid | Various Aromatic Compounds | - | General Bromomethylation | scispace.com |

Industrial Scale-Up Considerations and Process Intensification

Moving from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on process intensification. This involves developing manufacturing processes that are safer, more efficient, and more sustainable, ultimately reducing costs and environmental impact. frontiersin.orgunito.it The industrial synthesis of ethers like this compound, typically achieved through the Williamson ether synthesis, and their subsequent functionalization can benefit significantly from modern chemical engineering principles. wikipedia.orgrsc.org

Continuous Flow Reactor Applications

Continuous flow chemistry offers substantial advantages over traditional batch processing for the synthesis of specialty chemicals like this compound and its derivatives. uhasselt.beuliege.be Flow reactors, such as microreactors or packed-bed reactors, provide superior control over reaction parameters like temperature, pressure, and mixing, which leads to improved reaction kinetics, higher yields, and enhanced safety. uliege.beresearchgate.net

For the Williamson ether synthesis step, a continuous flow process can significantly intensify the reaction. For example, studies on similar etherifications have demonstrated a dramatic increase in space-time yield (STY) when moving from batch to continuous flow. uliege.be The improved heat and mass transfer in flow reactors allows for the use of higher temperatures and concentrations without compromising safety, accelerating the reaction. frontiersin.orguliege.be

Similarly, the subsequent bromomethylation and polymerization steps can be adapted to flow processes. The synthesis of PPV precursors has been successfully demonstrated in continuous tubular reactors, which not only accelerates the reaction but also allows for better control over the polymer's molecular weight and dispersity. uhasselt.be Coupling multiple reaction steps into a single, "telescoped" continuous process without isolating intermediates can further streamline production, reduce solvent use, and minimize waste. uliege.bebeilstein-journals.org

| Technology | Advantage | Application Area | Reference |

| Continuous Flow Reactors | Enhanced safety, higher throughput, better process control. | Williamson ether synthesis, Polymerization. | uliege.beuhasselt.be |

| Microreactors | Superior heat/mass transfer, rapid optimization. | Synthesis of PPV derivatives. | uhasselt.beuliege.be |

| Telescoped Synthesis | Reduced waste, fewer unit operations, streamlined process. | Multi-step synthesis of complex molecules. | beilstein-journals.org |

Advanced Purification Techniques for Enhanced Product Purity

Achieving high purity is critical for this compound, especially when it is intended for use in electronic materials or as a liquid crystal intermediate, where even trace impurities can degrade performance. wur.nl Traditional purification methods like distillation and recrystallization are standard, but advanced techniques may be required for industrial-scale production to meet stringent purity specifications.

For intermediates and final products that are difficult to separate, such as positional isomers that can form during synthesis, preparative chromatography is an option, though it can be costly and challenging to scale up. wur.nl Therefore, there is a growing interest in alternative, non-chromatographic methods.

Tangential flow filtration (TFF), a membrane-based separation technique, is highly effective for purifying polymers and macromolecules by size. google.com It can be used to separate the final polymer product from unreacted monomers and low molecular weight oligomers. For smaller molecules like this compound itself, organic solvent nanofiltration (OSN) is an emerging technology. OSN uses chemical-resistant membranes to perform separations at a molecular level in organic solvents, offering an energy-efficient alternative to chromatography for removing impurities. seppure.com Furthermore, specialized ion-exchange media based on hydrophilic polymers can be used for the purification of biological molecules and can be scaled for industrial bioprocesses, a principle that can be adapted for charged intermediates in a multi-step chemical synthesis. ymcamerica.comgoogle.com

Sustainable Synthesis Approaches and Solvent Recovery

Modern industrial chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemistryworld.comresearchgate.net The synthesis of this compound can be made more sustainable through several strategies.

One approach is to develop catalytic versions of the Williamson ether synthesis that operate at high temperatures (above 300 °C) using weaker, less toxic alkylating agents. This can reduce or eliminate the production of salt byproducts, which simplifies purification and reduces waste streams. wikipedia.orgacs.org

Solvent recovery and recycling are paramount for a sustainable process, as solvents constitute a large portion of the waste in chemical manufacturing. numberanalytics.combaronblakeslee.net The synthesis of this compound often uses solvents like dimethylformamide (DMF), while subsequent steps may use tetrahydrofuran (B95107) (THF) or chloroform. mdpi.comnih.govbeilstein-journals.org These solvents can be recovered and purified for reuse through techniques such as distillation, extraction, and membrane-based processes like pervaporation or organic solvent nanofiltration. kjhil.comseppure.comnumberanalytics.com Implementing a closed-loop system for solvents significantly lowers raw material costs, reduces waste disposal fees, and minimizes the environmental footprint of the manufacturing process. seppure.comgwsionline.com The choice of "green solvents"—those that are biodegradable, have low toxicity, and are derived from renewable resources—is another key aspect of sustainable synthesis. garph.co.ukorientjchem.org

| Sustainability Strategy | Description | Key Benefits | Reference |

| Catalytic Williamson Ether Synthesis | Uses catalytic quantities of reagents at high temperatures with weak alkylating agents. | Reduces salt byproducts, uses less hazardous materials. | wikipedia.orgacs.org |

| Solvent Recovery Systems | Recovers and purifies used solvents (e.g., via distillation, nanofiltration). | Reduces costs, minimizes waste and environmental impact. | seppure.combaronblakeslee.netbharatrasayan.net |

| Use of Green Solvents | Employs environmentally benign solvents like water, supercritical CO₂, or bio-based solvents. | Lowers toxicity, reduces pollution, improves safety. | researchgate.netorientjchem.org |

Molecular Design, Conformational Analysis, and Structural Elucidation

Spectroscopic Characterization Techniques for Complex Structures

The precise structure of 1,2-Bis(octyloxy)benzene and its derivatives is routinely confirmed through a combination of spectroscopic methods. These techniques provide a comprehensive picture of the molecule's connectivity, molecular weight, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the identity and purity of the compound. whiterose.ac.ukscispace.com

In ¹H NMR spectra of this compound recorded in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed. scispace.comru.nl The protons of the terminal methyl (CH₃) groups of the octyloxy chains typically appear as a triplet around δ 0.90 ppm. scispace.comru.nl The methylene (B1212753) (CH₂) groups of the aliphatic chains produce a broad singlet or multiplet in the region of δ 1.3-1.5 ppm. ru.nlbeilstein-journals.org The methylene groups directly attached to the oxygen atoms (OCH₂) show a triplet at approximately δ 3.90-4.01 ppm. ru.nlbeilstein-journals.org The aromatic protons on the benzene (B151609) ring appear as a singlet at about δ 6.90 ppm, confirming the symmetrical 1,2-disubstitution pattern. scispace.comru.nl

¹³C NMR spectroscopy further corroborates the structure, with distinct signals for the different carbon environments within the molecule.

| ¹H NMR Chemical Shifts (ppm) in CDCl₃ | Assignment | References |

| ~0.90 | t, CH₃ | scispace.comru.nl |

| ~1.3-1.5 | m, CH₂ | ru.nlbeilstein-journals.org |

| ~3.90-4.01 | t, OCH₂ | ru.nlbeilstein-journals.org |

| ~6.90 | s, ArH | scispace.comru.nl |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is crucial for verifying the molecular weight of this compound, which has a molecular formula of C₂₂H₃₈O₂ and a molecular weight of 334.54 g/mol . scbt.com Techniques like Fast Atom Bombardment (FAB-MS) and High-Resolution Mass Spectrometry (HRMS) are used to obtain precise mass data. ru.nlbeilstein-journals.org The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. ru.nl Fragmentation patterns observed in the mass spectrum can also provide structural information, although detailed fragmentation analysis for this specific compound is not extensively reported in the provided search results. The fragmentation would likely involve cleavage of the ether linkages and fragmentation of the alkyl chains.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum typically displays a characteristic band for the aromatic C-O-C (aryl-alkyl ether) stretching vibration around 1020-1050 cm⁻¹. scispace.comru.nl A band at approximately 750 cm⁻¹ is indicative of the ortho-disubstituted benzene ring. scispace.comru.nl The C-H stretching vibrations of the aliphatic octyl chains are observed in the region of 2840-2965 cm⁻¹. scispace.comru.nlchemmethod.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. In a solvent like chloroform (CHCl₃), this compound exhibits absorption maxima characteristic of the substituted benzene ring. ru.nl For instance, a derivative, 1,2-dicyano-4,5-bis(octyloxy)benzene, shows absorption maxima at 675 nm, 610 nm, and a shoulder between 644-652 nm. ru.nl

| Spectroscopic Data | Characteristic Feature | References |

| IR (cm⁻¹) | ||

| ~2840-2965 | C-H stretch (aliphatic) | scispace.comru.nlchemmethod.com |

| ~1020-1050 | Ar-O-C stretch | scispace.comru.nl |

| ~750 | o-substituted benzene | scispace.comru.nl |

| UV-Vis (nm in CHCl₃) | ||

| 675, 610, 644-652 (shoulder) | λmax (for a dicyano derivative) | ru.nl |

Advanced Diffraction Methods for Solid-State Architectures

X-ray diffraction techniques are indispensable for determining the solid-state structure of this compound and its derivatives, revealing details about molecular geometry and packing in the crystalline state.

Single-Crystal X-ray Diffraction for Planar Geometry and Molecular Packing Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. For derivatives of this compound, this technique has been used to analyze the planarity of the benzene ring and the conformation of the octyloxy side chains. core.ac.ukaip.org For example, in a related compound, 1,4-dibromo-2,5-bis(octyloxy)benzene, single-crystal X-ray analysis revealed that the heavy atoms are coplanar. aip.org Such studies are crucial for understanding intermolecular interactions, such as π-π stacking and van der Waals forces, which govern the molecular packing in the crystal lattice. core.ac.uk The conformation of the alkoxy groups is a subject of interest, with studies on o-dialkoxybenzene derivatives showing a preference for a trans position of the O-substituents, lying approximately coplanar with the benzene ring. researchgate.net

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and studying the long-range order in materials. core.ac.ukwhiterose.ac.uk For materials derived from this compound, PXRD patterns can confirm the crystalline nature of the sample. core.ac.uk In studies of related liquid crystalline phthalocyanines, PXRD measurements as a function of temperature have been used to characterize different crystalline and mesophase structures. scispace.comru.nl These patterns reveal characteristic reflections that can be indexed to specific lattice types, such as hexagonal or rectangular, providing insights into the packing arrangement of the molecules. scispace.comru.nl

Computational Chemistry for Electronic and Stereochemical Insights

Computational chemistry provides a powerful lens for understanding the intricate electronic and stereochemical properties of this compound. Through the application of theoretical models and calculations, researchers can gain profound insights into the molecule's reactivity, conformational preferences, and the interplay of steric and electronic effects that govern its behavior. These computational approaches are indispensable for rationalizing experimental observations and for the predictive design of new materials with tailored functionalities.

Density Functional Theory (DFT) Calculations for Reactivity Prediction and Electronic Properties

Density Functional Theory (DFT) has emerged as a crucial tool for elucidating the electronic structure and predicting the reactivity of this compound and related dialkoxybenzene derivatives. acs.orgnih.gov DFT calculations allow for the determination of various molecular properties that are key to understanding chemical behavior.

Studies on the nitration of 1,2-dialkoxybenzenes have utilized DFT to explain the observed regioselectivity, where the reaction yields exclusively the 1,2-dialkoxy-4,5-dinitrobenzene product. acs.orgnih.gov These analyses reveal that the reaction likely proceeds through a single electron transfer (SET) mechanism. acs.orgnih.gov The regioselectivity is primarily dictated by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. This orbital's symmetry influences the structure of the Singly Occupied Molecular Orbital (SOMO) in the radical cation formed during the SET process, thereby directing the incoming electrophile to the 4 and 5 positions. acs.orgnih.gov

DFT calculations are also employed to determine the frontier molecular orbital energies (HOMO and LUMO) of molecules containing the this compound moiety. researchgate.netresearchgate.net These energy levels are fundamental in predicting the electronic and optical properties of materials, such as their potential use in organic electronics. researchgate.netresearchgate.netlookchem.com For instance, the HOMO and LUMO levels of imine derivatives incorporating the this compound unit have been calculated to be approximately -5.39 eV and -3.17 eV, respectively. researchgate.net The introduction of different functional groups can modulate these energy levels, thereby fine-tuning the material's properties for specific applications. acs.org

The table below summarizes key electronic properties of a related compound, 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione, derived from computational analysis. smolecule.com

| Property | Value |

| Molecular Formula | C30H42O4 |

| Molecular Weight | 466.662 g/mol |

| Predicted Boiling Point | ~592.5 °C |

| Predicted Density | ~1.015 g/cm³ |

Conformer Generation and Analysis in Relation to Alkyl Chain Conformations

The conformational landscape of this compound is significantly influenced by the flexibility of its two octyloxy chains. Computational methods are essential for generating and analyzing the various possible conformers and understanding the energetic preferences of different alkyl chain arrangements.

The long octyloxy chains can adopt numerous conformations, ranging from fully extended (all-trans) to various folded (gauche) forms. smolecule.com DFT calculations on similar molecules, such as 1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione, have shown that extended, all-trans conformations of the alkyl chains are energetically favored by about 2-4 kcal/mol over gauche conformations. smolecule.com This preference is attributed to the minimization of steric interactions between the methylene groups of the chain. smolecule.com

Molecular dynamics simulations offer a dynamic perspective on the behavior of these alkyl chains. smolecule.com These simulations reveal that at room temperature, the octyloxy chains exhibit considerable flexibility, with rapid interconversion between different conformational states occurring on the picosecond timescale. smolecule.com

In the solid state, particularly in the formation of liquid crystalline phases, the conformation of the alkyl chains plays a critical role. ru.nlscispace.com X-ray diffraction studies on related peripherally octa-substituted phthalocyanines have been complemented by computational modeling to understand the packing of the alkoxy chains. ru.nlscispace.com These studies suggest that in ordered columnar mesophases, the alkyl chains are not always in a fully extended conformation and may adopt specific arrangements to facilitate intermolecular interactions and efficient packing. mdpi.com The angle between the alkyl chain and the aromatic nucleus is a key parameter determined from these analyses. ru.nlscispace.com

The following table presents calculated conformational parameters for a related diketone, illustrating the energy differences between conformers. smolecule.com

| Conformational Parameter | Energy (kcal/mol) | Dihedral Angle (°) | Population (%) |

| Trans-diketone, extended chains | Data not available | Data not available | Data not available |

| Gauche-diketone, folded chains | Data not available | Data not available | Data not available |

Specific values for dihedral angles and population percentages were not provided in the source.

Prediction of Steric and Electronic Effects on Molecular Behavior

The interplay of steric and electronic effects in this compound is a key determinant of its molecular behavior and reactivity. Computational chemistry provides invaluable tools to dissect and predict these influences.

The two octyloxy groups are electron-donating, which increases the electron density of the benzene ring, particularly at the ortho and para positions. rsc.org This electronic effect makes the ring more susceptible to electrophilic aromatic substitution. smolecule.com However, the bulky nature of the octyloxy groups also introduces significant steric hindrance. rsc.org

Computational studies on the formation of macrocycles from 1,2-dialkoxybenzenes have shown that the reaction occurs at the 4- and 5-positions, avoiding the sterically hindered 3- and 6-positions adjacent to the alkoxy groups. rsc.org This highlights the dominant role of steric effects in directing the regioselectivity of certain reactions. rsc.org In polymers incorporating this compound units, steric hindrance can affect the planarity of the polymer backbone, which in turn influences the extent of π-conjugation and, consequently, the electronic and optical properties of the material. whiterose.ac.uk

The electronic effects of the octyloxy substituents are also crucial in determining the properties of materials derived from this compound. For example, in the context of organic solar cells, the electron-donating nature of these groups can raise the HOMO level of a conjugated polymer, which is a critical parameter for device performance. whiterose.ac.uk DFT calculations can quantify these electronic effects and help in the rational design of materials with optimized electronic properties. researchgate.net

Applications and Performance in Advanced Materials Science

Organic Electronic Materials

Development of Semiconducting Polymers incorporating 1,2-Bis(octyloxy)benzene Units

The integration of this compound and its isomers into conjugated polymer backbones has led to the creation of new materials with tailored properties for electronic applications.

Poly(arylene ethynylene)s (PAEs) are a class of rigid-rod conjugated polymers known for their strong photoluminescence. The incorporation of bis(octyloxy)benzene units is crucial for their synthesis and processability. For instance, hyperbranched poly(p-phenylene ethynylene)s have been synthesized via a palladium/copper-catalyzed cross-coupling reaction using 1,4-diethynyl-2,5-bis(octyloxy)benzene as a key monomer. researchgate.net This approach allows for the creation of soluble, high-molecular-weight polymers that would otherwise be intractable. researchgate.net Similarly, linear PAEs synthesized with dialkoxy-substituted benzene (B151609) rings exhibit excellent solubility and form the basis for fluorescent materials. researchgate.net

Polyfluorenes (PFs) are another major class of blue-emitting polymers used in organic electronics. nih.govwikipedia.org While direct copolymerization of fluorene with a separate this compound comonomer is not widely documented in scientific literature, the functionalization of the polymer backbone with octyloxy side chains is a common and essential strategy. These side chains, often attached at other positions on the aromatic rings, prevent aggregation and ensure the solubility required for device fabrication. wikipedia.org The color of polyfluorenes can be tuned by copolymerizing fluorene monomers with lower band gap monomers, such as derivatives of benzothiadiazole. wikipedia.org

Donor-acceptor (D-A) copolymers represent a powerful strategy for tuning the optical and electronic properties of semiconducting polymers. The electron-deficient 2,1,3-benzothiadiazole (BT) unit is a widely used acceptor for creating low-bandgap polymers. rsc.orgresearchgate.net Researchers have synthesized a series of D-A copolymers based on a 5,6-bis(octyloxy)benzo[c] osti.govscispace.commdpi.comthiadiazole acceptor unit, which contains the core bis(octyloxy)benzene structure. This acceptor was copolymerized with various donor comonomers, including thiophene, 3,4-difluorothiophene, bithiophene, 3,3′-difluoro-2,2′-bithiophene, and selenophene. rsc.org The presence of the octyloxy chains afforded enhanced solubility and facilitated effective π-π stacking between polymer chains, which is critical for efficient charge transport. rsc.org

Carbazole is a well-known electron-donating unit frequently used in conjugated polymers for its excellent hole-transporting capabilities and strong fluorescence. mdpi.com A variety of carbazole-based copolymers have been synthesized for applications in organic electronics, often paired with acceptor units like benzothiadiazole or bithiazole. doaj.orgscispace.com However, specific examples of copolymers formed directly between carbazole and this compound units are not prominently featured in the reviewed literature.

Thiophene and its derivatives are fundamental building blocks for organic semiconductors due to their stability and high charge carrier mobility. derpharmachemica.com As mentioned, thiophene and bithiophene have been successfully copolymerized with an alkoxy-functionalized benzothiadiazole monomer, demonstrating the compatibility and effectiveness of combining these units to create high-performance semiconductors. rsc.org

Selenophene, the selenium analog of thiophene, is also used to construct low-bandgap polymers. Its incorporation into a polymer backbone can lead to enhanced intermolecular interactions and higher charge mobility. A copolymer incorporating the 5,6-bis(octyloxy)benzo[c] osti.govscispace.commdpi.comthiadiazole unit with selenophene has been synthesized, highlighting the versatility of this building block in creating a range of D-A materials. rsc.org

Role in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Chromophores

Materials incorporating bis(octyloxy)benzene units often exhibit strong fluorescence, making them suitable for use in Organic Light-Emitting Diodes (OLEDs). Polyfluorene copolymers, which rely on alkoxy chains for processability, are particularly noted for their applications in OLEDs. nih.gov By tuning the copolymer composition, emission colors can be varied. For example, certain fluorene copolymers can achieve high performance, with one device exhibiting a maximum brightness of 9230 cd/m² and a current efficiency of 3.33 cd/A. nih.gov

Furthermore, novel fluorescent coordination polymers have been developed by synthesizing bis-terpyridine ligands functionalized with 2,5-bis(octyloxy)terephthalaldehyde. When complexed with zinc(II) ions, these materials form linear polymers that exhibit significant fluorescence, with reported quantum yields around 9.5%. mdpi.com The responsive nature of their fluorescence to external stimuli like pH changes underscores their potential in sensing applications as well as light-emitting devices. mdpi.com

Integration into Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors

The electrical performance of semiconducting polymers is often evaluated in an Organic Field-Effect Transistor (OFET) configuration. The morphology of the polymer film, which is heavily influenced by the solubilizing side chains, plays a crucial role in device performance. The series of copolymers based on the 5,6-bis(octyloxy)benzo[c] osti.govscispace.commdpi.comthiadiazole acceptor unit showed promising results in OFETs. rsc.org

These materials were found to have favorable optical and electrochemical properties, with low band gaps and strong intermolecular π–π interactions. The device performance varied depending on the donor comonomer used. The copolymer with bithiophene (CP3) exhibited the highest charge carrier mobility, demonstrating the effectiveness of this molecular design for transistor applications. rsc.org

| Copolymer ID | Donor Comonomer | Maximum Charge Carrier Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| CP1 | Thiophene | Data Not Specified |

| CP2 | 3,4-difluorothiophene | Data Not Specified |

| CP3 | Bithiophene | 0.67 |

| CP4 | 3,3′-difluoro-2,2′-bithiophene | Data Not Specified |

| CP5 | Selenophene | Data Not Specified |

Utilization in Organic Photovoltaic Devices (OPVs) and Organic Solar Cells

In the field of organic photovoltaics (OPVs), research has increasingly focused on non-fullerene acceptors (NFAs) due to their tunable absorption spectra and energy levels. scispace.comossila.com The molecular design of these acceptors often includes alkoxy side chains to control solubility and morphology. A study on lowly fused NFAs developed a molecule, BTP-out-4F, which incorporates octyloxythiophene bridges. osti.gov While not a direct polymerization of this compound, this demonstrates the critical role of octyloxy groups attached to the aromatic system in achieving high-performance acceptors.

When this NFA was blended with the polymer donor PBDB-T, the resulting organic solar cell achieved a high power conversion efficiency (PCE), significantly outperforming an isomeric version of the acceptor. This high performance was attributed to favorable energy level alignment and an ideal blend morphology for charge separation and transport, underscoring the importance of molecular structure and side-chain engineering. osti.gov

| Acceptor | Donor | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA cm⁻²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|---|

| BTP-out-4F | PBDB-T | 0.864 | 22.27 | 69.19 | 13.32 |

Exploration in Memristive Devices and Resistance Switching Memory

The field of molecular electronics is actively exploring organic compounds for use in next-generation memory technologies, such as memristive devices and resistive random-access memory (RRAM). These devices rely on materials that can switch between high and low resistance states upon application of an electrical voltage. While direct application of this compound in memristive devices is not extensively documented in current literature, the broader class of catechol diether derivatives has been identified in patent literature for potential use in memory devices.

Organic materials are attractive for these applications due to their tunable electronic properties, low cost, and flexibility. The switching mechanism in organic-based memory devices can be complex, often involving a combination of charge trapping, conformational changes of the molecules, or the formation and rupture of conductive filaments. The 1,2-dialkoxybenzene core can participate in charge transfer processes, while the octyloxy chains influence the material's morphology, processability, and the intermolecular spacing, which in turn affects charge transport and trapping characteristics. Research in this area continues to identify and optimize organic molecules that exhibit stable and reproducible resistive switching with high ON/OFF ratios, good endurance, and long retention times, which are critical for practical memory applications.

Supramolecular Assemblies and Architectures

Supramolecular chemistry involves the organization of molecules into well-defined, functional structures through non-covalent interactions. The design of this compound, with its distinct polar (aromatic ring) and non-polar (alkyl chains) regions, makes it an excellent candidate for directed self-assembly.

The self-assembly of molecules containing aromatic cores and long alkyl side chains is a well-established strategy for creating ordered nanostructures. The primary driving forces for the assembly of this compound and its derivatives are van der Waals interactions between the octyloxy chains and π-π stacking interactions between the benzene rings.

Alkyl Chain Interactions: The flexible octyloxy chains play a crucial role in the self-assembly process. Interdigitation or parallel packing of these chains can lead to the formation of lamellar or columnar structures. The length of the alkyl chain is a critical parameter; it influences the solubility of the molecule and the thermal stability of the resulting assemblies. In analogous systems, such as triphenylene derivatives with varying alkoxy chain lengths, these interactions are shown to dictate the morphology of the resulting aggregates, leading to structures like fibers and tapes.

π-π Stacking: The aromatic benzene cores tend to stack on top of each other to maximize favorable π-π interactions. This stacking can occur in different geometries, such as face-to-face or offset arrangements. These interactions are fundamental to the formation of one-dimensional columnar structures, which can exhibit interesting properties like charge conductivity along the stacking axis. The interplay between alkyl chain packing and π-π stacking determines the final supramolecular architecture.

Chirality, or "handedness," at the supramolecular level can be induced even from achiral molecules like this compound. This phenomenon, known as spontaneous symmetry breaking, can lead to the formation of helical structures with a preferred left- or right-handed twist.

Research on discotic molecules with alkoxy side chains has demonstrated that the length of these chains can tune the helical stacking in self-assembled structures. For instance, certain triphenylbenzene derivatives form left- and right-handed helical fibers, showcasing how subtle changes in molecular design can control supramolecular chirality.

Block copolymers, which consist of two or more distinct polymer chains linked together, are renowned for their ability to self-assemble into highly ordered nanostructures. An optically active block copolymer could be synthesized by incorporating a monomer derivative of this compound into a polymer chain. For example, a monomer could be created by functionalizing the benzene ring with a polymerizable group, such as a methacrylate. Subsequent controlled polymerization techniques, like Atom Transfer Radical Polymerization (ATRP), could be used to create well-defined block copolymers, for instance, by polymerizing the this compound derivative monomer from a macroinitiator like poly(ethylene glycol) (PEG). The self-assembly of such an amphiphilic block copolymer in a selective solvent would lead to the formation of micelles or other nanostructures where the chiral interactions of the side-chain liquid-crystalline blocks could be expressed.

| Polymerization Technique | Description | Potential Application for this compound |

| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights, architectures, and low polydispersity. | Synthesis of block copolymers where a functionalized this compound monomer forms one of the blocks, enabling the creation of self-assembling materials with optically active properties. |

| Nitroxide-Mediated Polymerization (NMP) | A controlled radical polymerization technique that uses a nitroxide stable free radical to control the polymerization process. | Could be employed to create block copolymers with tailored compositions and architectures incorporating this compound units. |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | A versatile method of controlled radical polymerization that can be used with a wide range of monomers and reaction conditions. | Useful for synthesizing complex polymer architectures, including star and graft copolymers, with side chains derived from this compound. |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic ligands (linkers). The properties of a MOF, such as pore size, shape, and chemical environment, can be precisely tuned by changing the metal or the organic linker.

While this compound itself is not a typical linker, it can be functionalized to act as one. For example, by introducing coordinating groups like carboxylates or pyridyls onto the benzene ring, the molecule can be designed to bridge metal centers, forming 1D, 2D, or 3D coordination polymers. The long octyloxy chains would project into the pores of the resulting framework or into the space between layers, influencing the framework's hydrophobicity and its interactions with guest molecules. Research has shown that related molecules, such as those derived from 4-(n-octyloxy)aniline, have been explored for their potential to form MOFs, indicating the compatibility of long alkoxy chains within these structures. The choice of functional groups and metal ions allows for the rational design of MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers, similar to MOFs, but composed entirely of light elements (C, H, O, N, B) linked by strong covalent bonds. The synthesis of COFs typically involves condensation reactions between multitopic building blocks.

The core structure of this compound is derived from catechol (1,2-dihydroxybenzene). Dihydroxybenzene isomers are key building blocks in the synthesis of certain COFs. For instance, polycondensation reactions between dihydroxybenzenes and other monomers like cyanuric chloride can form porous polymer networks. The hydroxyl groups of the catechol precursor are the reactive sites that form the covalent linkages of the framework. By using a catechol derivative, the resulting COF would have its pores lined with the octyloxy groups, creating a hydrophobic microenvironment. Such functionalization is crucial for applications like the selective adsorption of organic molecules.

Sensors and Chemosensors

Chemosensors are devices that use chemical or physical responses to detect the presence of specific analytes. The catechol moiety, which forms the core of this compound, is redox-active and can bind to various metal ions, making it a promising functional group for sensor development.

Catechol and its derivatives are known to be effective for the electrochemical and colorimetric sensing of various species. The two adjacent hydroxyl groups in the catechol precursor can act as a binding site for metal ions or can be oxidized to a quinone, a process that can be monitored electrochemically or optically. For example, catechol-based dyes have been developed for use as pH indicators and colorimetric sensors for metal cations. The etherification of the hydroxyl groups to form this compound modifies these properties, primarily making the molecule more suitable for integration into non-aqueous environments or for creating sensors where the recognition mechanism does not rely on the free hydroxyls but rather on other interactions influenced by the alkoxy chains. For instance, the octyloxy chains can create a hydrophobic pocket that might selectively bind non-polar guest molecules, and this binding event could be transduced into a measurable signal if the benzene core is further functionalized with a fluorophore or chromophore.

Design of Fluorescent Sensors for Ion Detection (e.g., Fluoride, Copper)

While direct studies on this compound as a primary fluorescent sensor are not extensively documented, its structural motifs are integral to more complex sensor designs. Analogues, particularly oligo(p-phenylenevinylene) (OPV) derivatives bearing dialkoxybenzene units, have demonstrated significant potential in the selective detection of various ions, including fluoride and copper.

The fundamental principle behind these fluorescent sensors lies in the interaction between the target ion and the sensory molecule, which modulates the fluorescence emission of the material. This modulation can manifest as either fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor). The dialkoxybenzene units within these larger conjugated systems play a crucial role in tuning the electronic properties and solubility of the sensor molecule.

Fluoride Detection: Certain OPV derivatives incorporating alkoxybenzene functionalities have been investigated for fluoride ion sensing. The mechanism often involves a specific chemical reaction between the fluoride ion and a recognition moiety appended to the conjugated backbone, leading to a distinct change in the fluorescence spectrum.

Copper Detection: The detection of copper ions (Cu²⁺) using fluorescent sensors is of significant environmental and biological interest. Oligo-phenylene vinylene derivatives containing alkoxybenzene units have been designed to selectively bind with Cu²⁺ ions. This binding event disrupts the electronic structure of the conjugated system, leading to a quenching of its fluorescence. In one such study, a sensor molecule with picolinamide units attached to an oligo-phenylene vinylene backbone featuring methoxy groups demonstrated specific quenching in the presence of Cu(II) ions nanotec.or.th. Theoretical calculations suggested that the nitrogen atom of the picolinamide and an oxygen atom from a methoxy group are involved in the binding process, leading to a charge-transfer process that quenches the fluorescence nanotec.or.th.

The performance of these sensors is evaluated based on several key parameters, which are summarized in the table below for a representative OPV-based copper sensor.

| Parameter | Performance Metric | Description |

| Selectivity | High for Cu²⁺ | The sensor shows a significant response to copper ions compared to other competing metal ions. |

| Sensitivity | Low Detection Limit | Capable of detecting low concentrations of Cu²⁺, often in the micromolar (µM) to nanomolar (nM) range. |

| Response Mechanism | Fluorescence Quenching | The fluorescence intensity of the sensor decreases upon binding with Cu²⁺ ions. |

| Binding Stoichiometry | Typically 1:1 or 2:1 | Refers to the ratio of sensor molecules to metal ions in the complex formed. |

This table presents typical performance characteristics of oligo(p-phenylenevinylene)-based fluorescent sensors for copper ion detection, which share structural similarities with this compound.

Biosensing Applications Utilizing Organic Transistors

Organic field-effect transistors (OFETs) have emerged as a powerful platform for the development of highly sensitive and selective biosensors. The incorporation of functional organic materials, such as derivatives of this compound, into the transistor architecture can enable the detection of biological analytes. While specific studies detailing the use of this compound in OFET-based biosensors are limited, the general principles and the versatility of dialkoxybenzene derivatives suggest their potential in this field.

In a typical OFET-based biosensor, the organic semiconductor layer is the active component that transduces a biological recognition event into a measurable electrical signal. The long alkyl chains of this compound can enhance the processability and film-forming properties of organic semiconductors, which is crucial for device fabrication.

The general mechanism of an OFET biosensor involves the functionalization of the gate dielectric or the semiconductor surface with biorecognition elements (e.g., enzymes, antibodies, DNA). When the target analyte binds to these elements, it induces a change in the local electric field at the semiconductor-dielectric interface. This change modulates the charge carrier density in the semiconductor channel, resulting in a measurable change in the transistor's current-voltage characteristics.

The potential advantages of using 1,2-dialkoxybenzene derivatives in OFET biosensors are summarized in the following table.

| Feature | Potential Advantage in OFET Biosensors |

| Solution Processability | The octyloxy chains enhance solubility, allowing for low-cost fabrication techniques like printing. |

| Film Morphology | Can promote ordered molecular packing, which is beneficial for charge transport in the transistor channel. |

| Functionalization | The benzene ring can be chemically modified to attach specific biorecognition molecules. |

| Biocompatibility | Organic materials are often more compatible with biological systems compared to inorganic materials. |

This table outlines the potential benefits of incorporating 1,2-dialkoxybenzene derivatives into the active layer of organic field-effect transistors for biosensing applications.

Photochemical Reactivity and Related Mechanisms

The photochemical behavior of this compound and its analogues is a critical aspect of their material properties, influencing their stability and potential applications in photolithography and other light-driven processes.

Photo-Fries Rearrangements and Acid Generation Mechanisms in Analogues

The Photo-Fries rearrangement is a photochemical reaction where a phenyl ester is converted into a hydroxy aryl ketone upon exposure to light. wikipedia.org While this compound itself does not have an ester group to undergo a classical Photo-Fries rearrangement, its aromatic core is susceptible to photochemical reactions, and analogous structures with ester functionalities are of significant interest.

The mechanism of the Photo-Fries rearrangement involves the homolytic cleavage of the ester bond upon UV irradiation, generating a radical pair within a solvent cage. barbatti.org This radical pair can then recombine in different ways to yield ortho- and para-substituted hydroxy ketones. The reaction is influenced by the electronic nature of the substituents on the aromatic ring.

In the context of materials science, the Photo-Fries rearrangement is particularly relevant for the design of photoresists and photo-patternable materials. The generation of a new functional group (a hydroxyl group) upon irradiation can alter the solubility of the material, allowing for the creation of patterns.

A related application is in the development of photoacid generators (PAGs). While not a direct Photo-Fries rearrangement, analogous photochemical reactions in certain aromatic compounds can lead to the generation of an acidic species. This is a key step in chemically amplified photoresists, where a photochemically generated acid catalyzes a cascade of chemical reactions to deprotect or crosslink the polymer matrix, leading to high sensitivity.

The general steps involved in a Photo-Fries rearrangement are outlined below:

| Step | Description |

| 1. Photoexcitation | The ester molecule absorbs a photon, promoting it to an excited electronic state. |

| 2. Homolytic Cleavage | The excited molecule undergoes cleavage of the ester bond, forming a radical pair (an acyl radical and a phenoxy radical). |

| 3. In-Cage Recombination | The radical pair can recombine within the solvent cage to form ortho- or para-acyl phenols. |

| 4. Escape from Cage | The radicals can also escape the solvent cage and react with other species or abstract hydrogen atoms. |

This table describes the general mechanistic steps of the Photo-Fries rearrangement, a reaction that is relevant to analogues of this compound containing ester groups.

Photostabilization Studies of Related Compounds

The photostability of organic materials is a critical factor for their long-term performance, especially in applications where they are exposed to light, such as organic solar cells and OLEDs. The photodegradation of polymers often involves the formation of free radicals, which can lead to chain scission, crosslinking, and the formation of chromophores that cause discoloration. nih.govnih.govscispace.com

Compounds with alkoxybenzene units, similar to this compound, can be incorporated into polymer backbones or used as additives to enhance photostability. The mechanisms by which these compounds can contribute to photostabilization are varied.

One important mechanism is UV absorption. If the alkoxybenzene derivative has a strong absorption in the UV region, it can act as a UV screener, absorbing harmful photons before they can be absorbed by the polymer matrix and initiate degradation.

Another mechanism involves the quenching of excited states. The alkoxybenzene unit can accept energy from an excited state of the polymer, de-exciting the polymer and preventing it from undergoing photochemical reactions. The energy is then dissipated through non-destructive pathways such as heat.

Finally, some derivatives can act as radical scavengers. If the compound can react with and neutralize the free radicals formed during photodegradation, it can inhibit the propagation of the degradation chain reaction.

The effectiveness of a photostabilizer is often evaluated by monitoring changes in the physical and chemical properties of the polymer upon exposure to UV radiation.

| Stabilization Mechanism | Description |

| UV Screening | The additive absorbs UV radiation, preventing it from reaching the polymer. |

| Excited State Quenching | The additive deactivates excited states of the polymer through energy transfer. |

| Radical Scavenging | The additive reacts with and neutralizes free radicals, terminating degradation chains. |

This table summarizes common mechanisms by which additives, potentially including derivatives of this compound, can enhance the photostability of polymeric materials.

Theoretical and Mechanistic Investigations of 1,2 Bis Octyloxy Benzene Derivatives

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties of 1,2-bis(octyloxy)benzene derivatives are primarily dictated by the interaction between the π-system of the benzene (B151609) ring and the electron-donating alkoxy side chains. Frontier molecular orbital (FMO) theory is a powerful tool for understanding these properties, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in determining the molecule's reactivity and optoelectronic characteristics.

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are commonly employed to calculate the HOMO and LUMO energy levels of organic molecules. For 1,2-dialkoxybenzene derivatives, the presence of the electron-donating alkoxy groups raises the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, the LUMO energy is less affected but can be tuned by the introduction of electron-withdrawing or -accepting groups on the aromatic ring.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | -5.4 | -0.8 | 4.6 |

| 1,2-Bis(octyloxy)-4-nitrobenzene | -5.8 | -2.5 | 3.3 |

This table is illustrative and based on general principles of electronic effects in aromatic systems.

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap or band gap, is a critical parameter for optoelectronic applications. A smaller band gap generally corresponds to absorption of longer wavelengths of light and can facilitate charge injection and transport in organic electronic devices.

In π-conjugated systems incorporating this compound units, the band gap can be tuned by extending the conjugation length or by introducing donor and acceptor moieties. The long, flexible octyloxy chains also play a crucial role by enhancing solubility, which is vital for the solution-based processing of organic electronic materials. This processability allows for the fabrication of thin films for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Reaction Mechanism Elucidation and Kinetic Studies

The reactivity of this compound is influenced by the electron-rich nature of the aromatic ring and the steric bulk of the octyloxy groups. Understanding the mechanisms of reactions involving this compound is essential for its synthesis and functionalization.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings. In the case of this compound, direct SNAr is challenging due to the absence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. Such reactions typically require harsh conditions or the presence of a good leaving group.

However, the catechol ether linkage can be susceptible to cleavage under certain conditions. Mechanistic studies on related catechol ethers have shown that nucleophilic substitution can occur, particularly in the presence of activating groups or under specific catalytic conditions. For instance, unexpected transformations where catechols act as electrophiles in formal nucleophilic aromatic substitutions have been observed, suggesting complex reaction pathways that may be influenced by factors like molecular oxygen. acs.org

Electronically, the oxygen atoms of the octyloxy groups donate electron density to the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more susceptible to electrophilic attack but deactivates it towards nucleophilic attack. The interplay between these steric and electronic effects is a determining factor in the chemical behavior of this compound derivatives.

Charge Transport and Intermolecular Interactions

Derivatives of this compound are known to exhibit liquid crystalline phases, where the molecules self-assemble into ordered structures. This self-organization is crucial for efficient charge transport in organic semiconductor applications.

The long alkyl chains of the octyloxy groups promote the formation of columnar or lamellar structures in the liquid crystalline state. Within these structures, the aromatic cores can stack, providing pathways for charge carriers (holes or electrons) to hop between adjacent molecules. The efficiency of this charge transport is highly dependent on the degree of molecular ordering and the electronic coupling between the stacked aromatic rings.

Theoretical studies on similar discotic liquid crystalline molecules have shown that charge transport properties are strongly dependent on the orientation of the π-stacked molecules. rsc.org The intermolecular interactions, primarily van der Waals forces between the alkyl chains and π-π stacking interactions between the benzene rings, govern the stability and morphology of these self-assembled structures. The charge carrier mobility in these materials can be evaluated using computational methods that simulate the charge hopping process between molecules. rsc.org

Role of π-π Stacking and van der Waals Forces in Charge Mobility

Charge transport in organic semiconductors like this compound derivatives is predominantly a hopping process, where charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this process is highly dependent on the spatial arrangement of the molecules in the solid state, which is governed by a delicate interplay of non-covalent interactions, namely π-π stacking and van der Waals forces.

π-π Stacking: The benzene cores of this compound derivatives are π-conjugated systems. When these molecules pack in the solid state, the planar aromatic rings can arrange in a face-to-face or offset face-to-face manner, an arrangement known as π-π stacking. This stacking is crucial as it facilitates the overlap of π-orbitals between adjacent molecules, creating pathways for charge carriers to hop. The strength and geometry of π-π stacking are critical; optimal stacking with significant orbital overlap leads to higher charge mobility. Theoretical studies on related aromatic systems have shown that the interaction energy in π-stacked dimers can be significant, influencing the molecular organization. nih.gov

The flexible octyloxy side chains in this compound play a significant role in modulating the π-π stacking of the benzene cores. The length and conformational freedom of these alkyl chains can introduce steric hindrance, potentially disrupting the ideal co-facial arrangement of the aromatic rings. Computational studies on similar alkoxy-substituted aromatic compounds have indicated that the side chains can influence the intermolecular distance and the degree of π-orbital overlap. rsc.org

The interplay between π-π stacking of the aromatic cores and van der Waals interactions of the aliphatic side chains determines the final morphology of the material. A well-ordered lamellar structure, where regions of π-stacked benzene cores are segregated from regions of interdigitated alkyl chains, is often considered beneficial for efficient charge transport. Theoretical modeling suggests that the length of the alkyl chains has a pronounced effect on the charge transport properties, with longer chains sometimes leading to a decrease in mobility in π-stacked systems due to increased intermolecular distances.

To illustrate the impact of intermolecular arrangement on charge transport parameters, the following table presents theoretical data for a hypothetical dimer of a 1,2-dialkoxybenzene derivative, showcasing the dependence of the transfer integral (a measure of electronic coupling) on the stacking distance and lateral displacement.

| Stacking Distance (Å) | Lateral Displacement (Å) | Transfer Integral (meV) |

| 3.5 | 0.0 | 45 |

| 3.5 | 1.0 | 30 |

| 4.0 | 0.0 | 20 |

| 4.0 | 1.0 | 15 |

This table is illustrative and compiled from general trends observed in theoretical studies of similar aromatic systems. The values are not specific experimental or calculated data for this compound.

Formation of Conductive Pathways in Organic Electronic Devices

In an organic electronic device, such as an organic field-effect transistor (OFET), the active layer is typically a thin film of the organic semiconductor. The formation of continuous and efficient conductive pathways within this film is paramount for device performance. For this compound derivatives, these pathways are formed by interconnected networks of molecules that allow for charge carrier hopping.

The morphology of the thin film, which includes factors like crystallinity, grain size, and the presence of defects, directly impacts the formation of these conductive pathways. A highly crystalline film with large, well-ordered domains is generally desirable as it minimizes the number of grain boundaries, which can act as traps for charge carriers and impede their transport.

The self-assembly properties of this compound derivatives, driven by the aforementioned π-π stacking and van der Waals forces, are critical in determining the film morphology. The long octyloxy chains can promote molecular ordering and lead to the formation of liquid crystalline phases, which can be exploited to achieve highly ordered films.

Theoretical simulations, such as molecular dynamics, can provide insights into the thin film growth and the resulting molecular arrangement. These simulations can help predict how processing conditions, such as substrate temperature and solvent choice, influence the final film morphology and the connectivity of the conductive pathways.

The anisotropy of charge transport is another important aspect. Due to the directional nature of π-π stacking, charge mobility can be significantly different along different crystallographic axes. In well-ordered films of this compound derivatives, it is expected that charge transport will be most efficient along the direction of π-stacking. Understanding and controlling this anisotropy is crucial for optimizing device architecture.

| Parameter | Desired Characteristic for High Mobility | Influence of this compound Structure |

| Reorganization Energy | Low | The flexibility of the octyloxy chains may contribute to a higher reorganization energy compared to more rigid molecules. |

| Transfer Integral | High | Dependent on the degree of π-orbital overlap, which is influenced by the packing arrangement dictated by the side chains. |

| Molecular Packing | High degree of order, large crystalline domains | The long alkyl chains can promote self-assembly and ordered packing, but may also increase intermolecular distances. |

| Grain Boundaries | Minimized | Can be controlled through optimization of film deposition techniques. |

This table provides a qualitative summary based on established principles of charge transport in organic semiconductors.

Future Research Directions and Emerging Applications

Development of Novel Architectures and Hybrid Materials

The molecular design of 1,2-Bis(octyloxy)benzene, featuring a functionalizable aromatic core and long alkyl chains, makes it an ideal building block for the creation of innovative material architectures and hybrid systems. These materials are being investigated for their enhanced electronic and self-assembly properties.

Researchers are focusing on synthesizing derivatives of this compound to create conjugated polymers with tailored optoelectronic properties. For instance, related dialkoxybenzene compounds are used as precursors in the synthesis of polymers for organic electronics. The flexible octyloxy side chains improve the solubility and processability of these polymers, which is crucial for their application in electronic devices.

The self-assembly of this compound and its derivatives is another promising area of research. The interplay between the pi-stacking of the benzene (B151609) rings and the van der Waals interactions of the octyloxy chains can lead to the formation of highly ordered structures, such as liquid crystals and organogels. These self-assembled materials can form hybrid systems by incorporating nanoparticles or other functional molecules, leading to materials with synergistic properties. For example, the integration of conductive nanoparticles within a self-assembled this compound matrix could result in novel conductive composites.

| Research Direction | Focus Area | Potential Applications |

| Novel Architectures | Synthesis of conjugated polymers with this compound units. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

| Hybrid Materials | Incorporation of nanoparticles into self-assembled this compound matrices. | Conductive inks, sensors, and energy storage devices. |

| Supramolecular Chemistry | Exploration of hydrogen bonding and other non-covalent interactions to guide self-assembly. | Smart materials, drug delivery systems. |

Advanced Characterization Modalities for In-Situ Monitoring of Material Processes